Sodium 2-chlorobenzenesulfinate
Overview
Description
Sodium 2-chlorobenzenesulfinate is a chemical compound with the CAS number 15946-36-8 . It is used for research purposes and is not intended for human use .
Synthesis Analysis
Sodium sulfinates, which include Sodium 2-chlorobenzenesulfinate, are powerful building blocks for the synthesis of organosulfur compounds . They have shown substantial progress in their utilization as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions .Molecular Structure Analysis
The molecular formula of Sodium 2-chlorobenzenesulfinate is C6H4ClNaO2S . Its molecular weight is 198.60 g/mol . The InChI code is 1S/C6H5ClO2S.Na/c7-5-3-1-2-4-6 (5)10 (8)9;/h1-4H, (H,8,9);/q;+1/p-1 .Chemical Reactions Analysis
Sodium sulfinates, including Sodium 2-chlorobenzenesulfinate, have demonstrated flexible reactivity such as being nucleophilic, electrophilic, and radical reagents by providing suitable reaction conditions . They have emerged as powerful building blocks for synthesizing many valuable sulfur-containing organic compounds .Safety and Hazards
Sodium 2-chlorobenzenesulfinate should be stored in an inert atmosphere at temperatures between 2-8°C . The safety information includes hazard statements H302-H315-H319-H335 and precautionary statements P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .
Mechanism of Action
Target of Action
Sodium 2-chlorobenzenesulfinate is a type of aromatic sulfinic acid compound . These compounds are important reaction intermediates and have a wide range of applications in various fields such as medicine, dyeing, pesticides, and organic synthesis . .
Mode of Action
Aromatic sulfinic acid compounds like sodium 2-chlorobenzenesulfinate can be produced by the reduction of sulfonyl chloride by reducing agents such as zinc powder or sodium sulfite . They can also be produced by the Fukui reaction of sulfur dioxide with aromatic compounds .
Biochemical Pathways
For instance, they are involved in the synthesis of essential amino acids like cysteine and methionine .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is a substrate for p-glycoprotein . Its lipophilicity is low, as indicated by its negative log Po/w value . It also has good skin permeability, as indicated by its log Kp value .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Sodium 2-chlorobenzenesulfinate. For instance, surfactants, which are similar to Sodium 2-chlorobenzenesulfinate in their amphipathic nature, can have their action influenced by environmental factors . Their elevated concentration can disrupt microbial dynamics and hinder plant-surviving processes .
properties
IUPAC Name |
sodium;2-chlorobenzenesulfinate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO2S.Na/c7-5-3-1-2-4-6(5)10(8)9;/h1-4H,(H,8,9);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTKMJVQWOVAIH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)[O-])Cl.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNaO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635807 | |
Record name | Sodium 2-chlorobenzene-1-sulfinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-chlorobenzenesulfinate | |
CAS RN |
15946-36-8 | |
Record name | Sodium 2-chlorobenzene-1-sulfinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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